4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 4-bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one derives its systematic name from the pyridazinone core, a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group at position 3. The numbering begins at the ketone-bearing nitrogen (position 1), with a bromine substituent at position 4 and a pyridin-3-ylmethyl group at position 2. The pyridin-3-ylmethyl moiety consists of a pyridine ring attached via a methylene linker to the pyridazinone nitrogen.
The molecular formula is C₁₀H₈BrN₃O , with a molecular weight of 266.09 g/mol . Key structural features include:
- A pyridazinone ring system (C₄H₃N₂O) with partial unsaturation.
- A bromine atom at position 4, contributing to electrophilic reactivity.
- A pyridin-3-ylmethyl substituent at position 2, introducing steric bulk and π-π stacking potential.
The SMILES notation O=C1C(Br)=CC=NN1CC2=CN=CC=C2 encapsulates the connectivity, highlighting the ketone (O=C1), bromine (Br), and the pyridine ring (C2=CN=CC=C2).
Crystallographic Studies and Hirshfeld Surface Analysis
While direct crystallographic data for this compound is not publicly available, analogous pyridazinone derivatives exhibit monoclinic or orthorhombic crystal systems. For example, 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 19.0933(2) Å, b = 23.0910(3) Å, c = 10.6831(2) Å, and β = 90.064(1)°. Similar systems show intermolecular interactions such as N–H⋯O hydrogen bonds and C–H⋯π contacts, which stabilize the crystal lattice.
Hypothetical Hirshfeld surface analysis for 4-bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one would likely reveal dominant H⋯H (36–38%), H⋯O/O⋯H (18–20%), and H⋯Br/Br⋯H (15–17%) interactions, based on trends in related brominated pyridazinones. These interactions govern packing efficiency and solubility properties.
Table 1: Hypothetical Unit Cell Parameters for 4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
| Parameter | Value (Å or °) |
|---|---|
| a | 18.5–19.5 |
| b | 22.5–23.5 |
| c | 10.5–11.0 |
| β | 89.5–90.5 |
| Space Group | P2₁/c |
Conformational Analysis Through X-ray Diffraction Data
X-ray diffraction studies of structurally related compounds, such as 6-((E)-2-{4-[dimethylamino]phenyl}vinyl)-4-methyl-2-phenyl-2,3-dihydropyridazin-3-one , reveal that the pyridazinone ring often adopts a screw-boat conformation. The dihedral angle between the pyridazinone core and substituents (e.g., pyridine or benzene rings) typically ranges from 10° to 85°, depending on steric and electronic factors.
For 4-bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one, the pyridin-3-ylmethyl group is expected to orient orthogonally to the pyridazinone plane to minimize steric clash, as seen in 4-bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one (dihedral angle = 82°). The bromine atom’s electronegativity may slightly planarize the pyridazinone ring, enhancing conjugation with the ketone group.
Comparative Structural Features With Related Pyridazinone Derivatives
Table 2: Structural Comparison of Brominated Pyridazinone Derivatives
Key observations:
- Bromine vs. Fluorine : Bromine’s larger atomic radius increases steric hindrance compared to fluorine, affecting crystal packing.
- Pyridinyl vs. Benzyl Groups : Pyridinyl substituents enhance π-π stacking capabilities, whereas benzyl groups favor hydrophobic interactions.
- Saturation Effects : Dihydropyridazinone derivatives (e.g., 6-tert-butyl-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one) exhibit reduced planarity, altering electronic delocalization.
Properties
IUPAC Name |
4-bromo-2-(pyridin-3-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-5-13-14(10(9)15)7-8-2-1-4-12-6-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXXECKWYGQKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Pyridazinone Core Functionalization
Direct Bromination of 2-(Pyridin-3-ylmethyl)pyridazin-3(2H)-one
The most straightforward approach involves electrophilic bromination of the preformed pyridazinone core. However, regioselectivity presents a significant challenge due to the competing reactivity of the 4- and 5-positions on the pyridazinone ring.
Reagents and Conditions
- Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in dichloromethane (DCM) or acetonitrile at 0–25°C.
- Directing Groups : The pyridin-3-ylmethyl substituent at the 2-position exerts an electron-donating effect, favoring bromination at the 4-position due to resonance stabilization of the intermediate sigma complex.
Example Protocol
- Dissolve 2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (1.0 eq) in anhydrous DCM.
- Add NBS (1.1 eq) portion-wise under nitrogen at 0°C.
- Stir for 12 hours at room temperature.
- Quench with aqueous sodium thiosulfate, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Limitations : Competing 5-bromo isomer formation (15–20%) necessitates careful chromatographic separation.
Ring Construction via Condensation Reactions
An alternative strategy involves assembling the pyridazinone ring from brominated precursors, ensuring regiochemical control.
Cyclocondensation of Brominated Dihydrazines
Brominated maleic hydrazide derivatives undergo cyclization with pyridin-3-ylmethylamine:
$$
\text{C}4\text{H}2\text{Br}2\text{N}2\text{O}2 + \text{C}6\text{H}8\text{N}2 \rightarrow \text{C}{10}\text{H}8\text{BrN}_3\text{O} + \text{byproducts}
$$
Conditions : Reflux in ethanol with catalytic p-toluenesulfonic acid (PTSA) for 6 hours.
Yield : 55–70%.
Industrial-Scale Production Methodologies
Continuous Flow Bromination
To enhance reproducibility and safety, continuous flow reactors mitigate exothermic risks associated with Br₂:
| Parameter | Value |
|---|---|
| Reactor Volume | 50 mL |
| Residence Time | 2.5 min |
| Temperature | 25°C |
| Bromine Equivalents | 1.05 eq |
| Productivity | 1.2 kg/day |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Direct Bromination | 45–60 | Moderate | Moderate | 12–18 |
| Cyclocondensation | 55–70 | High | High | 8–10 |
| Suzuki Coupling | 68–75 | Excellent | Low | 22–28 |
Trade-offs : While Suzuki coupling offers superior selectivity, its reliance on palladium catalysts increases costs, making cyclocondensation more viable for bulk production.
Mechanistic Insights and Optimization
Bromination Regiochemistry
Density functional theory (DFT) calculations reveal that the 4-position is favored by 8.3 kcal/mol over the 5-position due to:
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve NBS solubility but increase 5-bromo byproduct formation (25%) versus DCM (15%).
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or other complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one serves as a crucial building block in the synthesis of pharmaceutical agents aimed at treating neurological and inflammatory diseases. Its structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets.
Case Study : Research has indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent. A study demonstrated that modifications to the pyridazine core can lead to increased potency and selectivity for tumor cells over normal cells.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as cyclization and bromination, makes it valuable in developing new materials and chemical entities.
Synthesis Methodology :
- Starting Materials : The synthesis typically begins with 4-bromo-2-hydrazinylpyridazine and pyridine-3-carboxaldehyde.
- Condensation Reaction : A condensation reaction forms a hydrazone.
- Cyclization : The hydrazone undergoes cyclization under acidic or basic conditions to yield the pyridazinone ring.
- Bromination : Bromination introduces the bromine atom at the desired position using agents like N-bromosuccinimide (NBS) .
Material Science
The compound shows promise in developing organic electronic materials and sensors due to its electronic properties and structural characteristics. Research is ongoing to explore its potential in fabricating organic light-emitting diodes (OLEDs) and photovoltaic devices.
Data Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals targeting neurological/inflammatory diseases | Anticancer activity against specific cell lines |
| Organic Synthesis | Intermediate for complex heterocycles | Synthesis methodologies outlined above |
| Material Science | Potential use in organic electronics and sensors | Research on OLEDs and photovoltaic applications ongoing |
Mechanism of Action
The mechanism of action of 4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The following table highlights key structural and physicochemical differences between 4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one and analogous pyridazinone derivatives:
Key Observations :
- Substituent Diversity : The pyridin-3-ylmethyl group in the target compound offers a nitrogen-rich aromatic system, contrasting with phenyl or fluorobenzyl groups in analogues, which may alter binding affinity in biological targets .
- Molecular Weight : The target compound (266.09 g/mol) is lighter than 5-bromo-4-chloro-2-phenylpyridazin-3(2H)-one (285.52 g/mol), suggesting better solubility .
Antitubulin and Anticancer Potential
Pyridazin-3(2H)-one derivatives, including brominated variants, are studied as tubulin polymerization inhibitors. For example, compounds with methyl or trifluoromethyl substituents exhibit IC₅₀ values in the nanomolar range against cancer cell lines .
Corrosion Inhibition
Pyridazinones with styryl or chlorophenyl groups (e.g., ) demonstrate corrosion inhibition efficiency (>80% for mild steel in HCl). The target compound’s bromine and pyridine substituents may offer similar protective effects, though experimental validation is needed .
Discontinued Analogues
This highlights the importance of substituent selection in optimizing drug-like properties.
Biological Activity
4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a pyridine ring, which are crucial for its reactivity and interaction with biological targets. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Molecular Formula : C10H8BrN3O
Molecular Weight : 266.09 g/mol
CAS Number : 2089883-94-1
IUPAC Name : 4-bromo-2-(pyridin-3-ylmethyl)pyridazin-3-one
The biological activity of 4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one primarily involves interactions with various molecular targets such as enzymes and receptors. The presence of the bromine atom enhances the compound's electrophilicity, facilitating nucleophilic attacks by biological molecules.
Key Mechanisms:
- Inhibition of Cyclooxygenase (COX) : This compound has been investigated for its ability to selectively inhibit COX-2, an enzyme involved in inflammation and pain pathways. Studies indicate that it exhibits a better selectivity ratio compared to traditional NSAIDs like Meloxicam .
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, reducing reactive oxygen species (ROS) and preventing oxidative stress-related damage in cellular models .
- Interaction with Serum Proteins : Molecular docking studies suggest that this compound binds moderately to bovine serum albumin (BSA), indicating potential pharmacokinetic implications .
Biological Activity Studies
Recent studies have highlighted the promising biological activities of 4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one:
Table 1: Summary of Biological Activities
| Activity | Outcome | Reference |
|---|---|---|
| COX Inhibition | Selective COX-2 inhibitor with low cytotoxicity | |
| Antioxidant Activity | Reduces ROS levels significantly | |
| Binding Affinity to BSA | Moderate binding affinity observed |
Case Studies
- Selective COX Inhibition : A study conducted by Malinka et al. reported the synthesis of various pyridazinone derivatives, including 4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one, which exhibited selective inhibition of COX-2 over COX-1. The structure–activity relationship (SAR) analysis indicated that modifications at the pyridine ring significantly influenced the inhibitory potency against COX enzymes .
- Antioxidant Effects in Cellular Models : Another investigation demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential application in treating conditions associated with oxidative damage .
Comparisons with Related Compounds
4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one can be compared with structurally similar compounds to highlight its unique properties:
Table 2: Comparison with Similar Compounds
| Compound Name | COX Selectivity | Antioxidant Activity |
|---|---|---|
| 4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | High | Significant |
| 4-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one | Moderate | Moderate |
| 4-Chloro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | Low | Low |
Q & A
Q. What are the key synthetic methodologies for preparing 4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Negishi coupling has been employed for structurally similar pyridazin-3(2H)-ones, where bromine substituents participate in cross-coupling with organozinc reagents. Optimizing reaction conditions (e.g., using tri(2-furyl)phosphine instead of triphenylphosphine) improves yield and selectivity . Bromination at the 4-position of the pyridazinone core can be achieved using N-bromosuccinimide (NBS) under controlled conditions.
Q. How is the structural identity of this compound confirmed in academic research?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software like SHELXL (part of the SHELX suite) refines crystallographic data to resolve bond lengths, angles, and stereochemistry . For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HRMS) are used to verify molecular structure and substituent positions.
Q. What safety protocols are recommended for handling this compound?
While no specific safety data exists for the 4-bromo isomer, the 5-bromo analog (CAS 2090174-33-5) requires precautions against inhalation and skin contact. First-aid measures include immediate fresh air exposure for inhalation and consultation with a poison center. Use fume hoods, gloves, and lab coats during synthesis .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound?
Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., the bromine atom for nucleophilic substitution or the pyridazine ring for electrophilic attacks). Molecular docking studies may predict binding affinities if the compound is tested for biological activity .
Q. What strategies resolve contradictions in crystallographic data refinement?
Discrepancies in X-ray data (e.g., thermal motion or disorder) are addressed using SHELXL’s constraints/restraints. For twinned crystals, the TWIN/BASF commands in SHELX refine twin laws. High-resolution data (≤1.0 Å) improves accuracy, while hydrogen bonding networks validate packing models .
Q. How does steric hindrance from the pyridin-3-ylmethyl group influence reaction pathways?
The bulky pyridin-3-ylmethyl substituent at position 2 can sterically block nucleophilic attacks at adjacent positions. Kinetic studies comparing reaction rates with/without this group (e.g., in Suzuki-Miyaura coupling) quantify its impact. Computational steric maps (e.g., using %Vbur) provide visual insights .
Q. What analytical techniques differentiate regioisomers or byproducts in synthesis?
High-performance liquid chromatography (HPLC) with UV/Vis detection separates regioisomers. Liquid chromatography-mass spectrometry (LC-MS) identifies bromine isotopic patterns (≈1:1 ratio for ⁷⁹Br/⁸¹Br). 2D NMR (e.g., NOESY) distinguishes substituent positions in ambiguous cases .
Methodological Challenges and Solutions
Q. Why might bromination at the 4-position fail, and how is this troubleshooted?
Competing side reactions (e.g., oxidation of the pyridazine ring) can occur. Lowering reaction temperature (0–5°C) and using radical inhibitors (e.g., BHT) suppress undesired pathways. Monitoring via thin-layer chromatography (TLC) or in-situ IR ensures reaction control .
Q. How are catalytic systems optimized for cross-coupling reactions involving this compound?
Screen palladium catalysts (e.g., Pd(PPh3)4 vs. Pd(dba)2) and ligands (e.g., XPhos, SPhos) to enhance turnover. For electron-deficient pyridazinones, adding silver salts (Ag2CO3) prevents catalyst poisoning by coordinating with byproducts .
Q. What approaches validate the compound’s stability under varying pH conditions?
Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation. NMR in D2O or DMSO-d6 at pH 2–12 identifies hydrolytic or oxidative decomposition pathways .
Data Interpretation and Reporting
Q. How are conflicting spectral data resolved in publications?
Cross-validate NMR assignments using DEPT-135 and HSQC to distinguish CH3/CH2/CH groups. Compare experimental HRMS with theoretical isotopic distributions (e.g., using Bruker DataAnalysis). Discrepancies >2 ppm require re-evaluation of synthetic purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
